molecular formula C21H24N4O3 B10855972 5,7-dimethoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-3H-quinazolin-4-one

5,7-dimethoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-3H-quinazolin-4-one

Cat. No.: B10855972
M. Wt: 380.4 g/mol
InChI Key: RVCUXKFESITCJF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MR2938 involves the preparation of quinazolin-4(3H)-one derivatives. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of MR2938 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

MR2938 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can have different pharmacological properties .

Scientific Research Applications

MR2938 has a wide range of scientific research applications, including:

Mechanism of Action

MR2938 exerts its effects by inhibiting acetylcholinesterase, thereby increasing the levels of acetylcholine in the nervous system. This leads to enhanced cholinergic transmission and improved cognitive function. Additionally, MR2938 inhibits the production of nitric oxide and blocks the MAPK/JNK and NF-κB signaling pathways, reducing neuroinflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MR2938

MR2938 is unique due to its dual inhibitory activity on acetylcholinesterase and butyrylcholinesterase, as well as its ability to reduce neuroinflammation through multiple signaling pathways. This makes it a promising candidate for the development of multifunctional therapeutic agents for neurodegenerative diseases .

Biological Activity

5,7-Dimethoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-3H-quinazolin-4-one is a synthetic compound belonging to the quinazolinone family, which has garnered attention for its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article reviews the existing literature on its biological activity, focusing on its anticancer effects, antimicrobial properties, and underlying mechanisms.

  • Molecular Formula : C21H24N4O3
  • Molecular Weight : 380.44 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Numerous studies have investigated the anticancer properties of quinazolinone derivatives, including the compound . The following table summarizes key findings related to its cytotoxic effects:

Cell LineIC50 (μM)Reference
PC3 (Prostate)10
MCF-7 (Breast)10
HT-29 (Colon)12
MDA-MB-2310.95

The anticancer activity of this compound may be attributed to its ability to inhibit key signaling pathways involved in tumor growth. Specifically, quinazolinones have been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival. The inhibition of EGFR autophosphorylation has been linked to decreased tumor cell viability and proliferation.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens. The following table outlines its effectiveness against different bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
Staphylococcus aureus100
Escherichia coli200
Pseudomonas aeruginosa400

Antibacterial Mechanism

The antimicrobial action is thought to be due to the disruption of bacterial cell wall synthesis and inhibition of protein synthesis. Quinazolinone derivatives have shown a preference for Gram-positive bacteria, indicating potential for development as novel antibacterial agents.

Case Studies

  • Anticancer Efficacy in Mice : A study involving murine models treated with this compound demonstrated significant tumor reduction compared to control groups. The treatment led to a marked increase in apoptosis within tumor cells, supporting its role as an effective anticancer agent.
  • Synergistic Effects with Antibiotics : Research has indicated that combining this quinazolinone with traditional antibiotics enhances antimicrobial efficacy against resistant strains of bacteria, suggesting a potential strategy for overcoming antibiotic resistance.

Properties

Molecular Formula

C21H24N4O3

Molecular Weight

380.4 g/mol

IUPAC Name

5,7-dimethoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-3H-quinazolin-4-one

InChI

InChI=1S/C21H24N4O3/c1-24-8-10-25(11-9-24)15-6-4-14(5-7-15)20-22-17-12-16(27-2)13-18(28-3)19(17)21(26)23-20/h4-7,12-13H,8-11H2,1-3H3,(H,22,23,26)

InChI Key

RVCUXKFESITCJF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C3=NC4=C(C(=CC(=C4)OC)OC)C(=O)N3

Origin of Product

United States

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